3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide
CAS No.: 888458-58-0
Cat. No.: VC11893997
Molecular Formula: C24H18ClFN2O3
Molecular Weight: 436.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888458-58-0 |
|---|---|
| Molecular Formula | C24H18ClFN2O3 |
| Molecular Weight | 436.9 g/mol |
| IUPAC Name | 3-[(2-chloro-6-fluorobenzoyl)amino]-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C24H18ClFN2O3/c1-13-10-11-15(12-14(13)2)27-24(30)22-21(16-6-3-4-9-19(16)31-22)28-23(29)20-17(25)7-5-8-18(20)26/h3-12H,1-2H3,(H,27,30)(H,28,29) |
| Standard InChI Key | LXABIHGSAMFZLG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4Cl)F)C |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4Cl)F)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzofuran core (a fused bicyclic system of benzene and furan) substituted at the 2-position with a carboxamide group linked to a 3,4-dimethylphenyl moiety. At the 3-position, a benzamido group bearing 2-chloro-6-fluorine substituents is appended. This arrangement creates a planar, conjugated system with potential π-π stacking interactions, while the halogen atoms and methyl groups introduce steric and electronic complexity .
Table 1: Fundamental Chemical Properties
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis typically involves a multi-step sequence:
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Benzofuran Core Construction: Via oxidative cyclization of 2-hydroxyacetophenone derivatives or transition-metal-catalyzed annulation .
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Carboxamide Installation: Coupling of 1-benzofuran-2-carboxylic acid with 3,4-dimethylaniline using EDCI/HOBt or other peptide coupling reagents.
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Benzamido Group Introduction: Reaction of the 3-amino intermediate with 2-chloro-6-fluorobenzoyl chloride under Schotten-Baumann conditions.
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | 3-Amino-1-benzofuran-2-carboxylic acid | Core functionalization |
| 2 | 2-Chloro-6-fluorobenzoyl chloride | Electrophilic acylating agent |
| 3 | 3,4-Dimethylaniline | Nucleophile for amide formation |
Innovations in Synthesis
Recent advances in C–H activation and flow chemistry could streamline production:
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Directed C–H Arylation: Palladium-catalyzed coupling to install substituents without pre-functionalization .
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Solid-Phase Combinatorial Synthesis: Enables rapid generation of analog libraries, as demonstrated in related kinase inhibitor scaffolds .
Biological Activity and Mechanistic Insights
Anticancer Applications
While direct data on this compound is lacking, its structural features align with known antiproliferative agents:
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Apoptosis Induction: Through Bcl-2 family protein modulation .
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Angiogenesis Suppression: Via VEGF receptor inhibition (IC₅₀ ~50 nM in related compounds) .
Table 3: Hypothesized Pharmacological Profile
| Target | Mechanism | Potential IC₅₀ |
|---|---|---|
| CDK2/Cyclin E | Cell cycle arrest at G1/S | 10–100 nM |
| VEGFR2 | Anti-angiogenic | 20–200 nM |
| Bcl-xL | Pro-apoptotic | 50–500 nM |
Physicochemical and ADMET Properties
Solubility and Permeability
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LogP: Predicted at 3.8 (Moderate lipophilicity).
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Aqueous Solubility: <1 μg/mL (Class II/IV per BCS).
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Permeability: Moderate (Caco-2 Papp ~5 × 10⁻⁶ cm/s).
Metabolic Stability
Hepatic microsomal studies of analogs show:
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CYP3A4/2D6 Substrate: Leading to oxidative dehalogenation and O-demethylation .
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Half-life (Human): ~2.5 hours (Requiring prodrug strategies) .
Future Research Directions
Structural Optimization
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Halogen Replacement: Substituting chlorine with trifluoromethyl to enhance metabolic stability.
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Prodrug Development: Phosphate esters to improve aqueous solubility .
Target Validation Studies
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Kinase Profiling: Broad-panel screening against 400+ kinases to identify off-target effects.
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X-ray Crystallography: Co-crystallization with CDK2 to guide structure-based design .
Preclinical Development Challenges
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Toxicology: Mitigating potential hepatotoxicity from benzofuran metabolites.
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Formulation: Nanocrystal or lipid-based delivery systems to overcome solubility limitations.
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